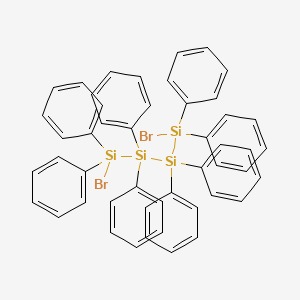

1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane

説明

1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a unique organosilicon compound with the molecular formula C48H40Br2Si4 and a molecular weight of 889.006 g/mol This compound is characterized by its eight phenyl groups attached to a tetrasilane backbone, with bromine atoms at the 1 and 4 positions

特性

CAS番号 |

13529-76-5 |

|---|---|

分子式 |

C48H40Br2Si4 |

分子量 |

889.0 g/mol |

IUPAC名 |

bromo-[[[bromo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |

InChI |

InChI=1S/C48H40Br2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |

InChIキー |

YDJXRUBDNVNIJE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Br)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes with bromine. The reaction typically requires a controlled environment to ensure the correct substitution and to avoid unwanted side reactions. The general steps include:

Preparation of Phenyl-Substituted Silanes: This involves the reaction of chlorosilanes with phenyl lithium or phenyl magnesium bromide to form phenyl-substituted silanes.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.

化学反応の分析

反応の種類: 1,4-ジブロモ-1,1,2,2,3,3,4,4-オクタフェニルテトラシランは、以下を含むいくつかのタイプの化学反応を起こします。

置換反応: 臭素原子は、求核置換反応を用いて他の官能基と置換できます。

一般的な試薬と条件:

求核剤: アミンやアルコキシドなどの求核剤は、置換反応によく使用されます。

酸化剤: 過酸化水素や過マンガン酸カリウムなどの酸化剤は、酸化反応に使用されます。

還元剤: 水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまな官能基化シランを生み出し、酸化および還元反応はケイ素骨格構造の変化につながる可能性があります .

科学的研究の応用

1,4-ジブロモ-1,1,2,2,3,3,4,4-オクタフェニルテトラシランは、以下を含むいくつかの科学研究の応用があります。

材料科学:

有機合成: 他の有機ケイ素化合物を合成するための前駆体として役立ちます。

触媒: さまざまな化学反応における触媒または触媒前駆体として使用されます。

作用機序

1,4-ジブロモ-1,1,2,2,3,3,4,4-オクタフェニルテトラシランがその効果を発揮するメカニズムは、主にさまざまな化学反応を起こす能力によるものです。臭素原子とケイ素骨格は、これらの反応において重要な役割を果たします。関与する分子標的と経路は、特定の用途と反応の性質によって異なります。 たとえば、触媒では、この化合物は基質と相互作用して、所望の生成物の形成を促進する可能性があります .

類似化合物との比較

類似化合物:

1,4-ジブロモブタン: 臭素置換パターンが似ていますが、骨格構造が異なる有機化合物です。

1,4-ジブロモ-2,3-ジブテン: 炭素骨格が異なる別の臭素置換化合物です。

1,4-ジブロモ-2,3-ジブテン: 炭素骨格が異なる別の臭素置換化合物です.

独自性: 1,4-ジブロモ-1,1,2,2,3,3,4,4-オクタフェニルテトラシランは、ケイ素骨格と複数のフェニル基の存在により独特です。 この構造は、さまざまな研究用途で価値のある独自の化学的特性を与えます .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。